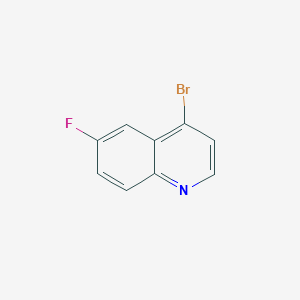

4-Bromo-6-fluoroquinoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPTYUKGHNQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591859 | |

| Record name | 4-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-17-8 | |

| Record name | 4-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 661463-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 6 Fluoroquinoline and Its Derivatives

Strategies for Regioselective Synthesis of 4-Bromo-6-fluoroquinoline

The precise introduction of a bromine atom at the C4-position of the 6-fluoroquinoline (B108479) scaffold requires carefully designed synthetic strategies to ensure high regioselectivity and yield.

Multi-step Synthesis Approaches from Precursors

A common and effective strategy for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. One such approach utilizes 6-fluoroquinolin-4-one as a key starting material.

A plausible synthetic route can be conceptualized based on established transformations of quinolone systems. For instance, the conversion of a quinolin-4-one to a 4-chloroquinoline (B167314) is a well-documented process. Following this, the 4-chloro substituent can be transformed into the desired 4-bromo group.

A related synthetic transformation has been reported for a similar derivative, 6-fluoro-2-methylquinolin-4(1H)-one. In this procedure, the starting quinolone is treated with phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloro-6-fluoro-2-methylquinoline. nih.gov This reaction proceeds by heating the quinolone in neat POCl₃, followed by a careful workup involving quenching with ice water and neutralization. This transformation is a critical step in activating the 4-position for subsequent modifications.

While a direct conversion of the resulting 4-chloro derivative to a 4-bromo derivative is a feasible subsequent step, often through a halogen exchange reaction, specific high-yielding protocols for this compound via this exact route require further investigation and optimization. The general principle, however, of activating the 4-position through chlorination of the corresponding quinolone provides a solid foundation for a multi-step synthesis.

| Step | Reactant | Reagent | Product | Reference |

| 1 | 6-Fluoro-2-methylquinolin-4(1H)-one | POCl₃ | 4-Chloro-6-fluoro-2-methylquinoline | nih.gov |

Halogenation Techniques for Fluoroquinoline Scaffolds

Direct halogenation of the fluoroquinoline core presents an alternative and potentially more atom-economical approach. However, achieving regioselectivity, particularly at the 4-position, can be challenging due to the electronic nature of the heterocyclic ring system.

The direct bromination of 6-fluoroquinoline would ideally offer the most straightforward route to this compound. Electrophilic aromatic substitution reactions on the quinoline (B57606) ring are influenced by the directing effects of the nitrogen atom and the fluorine substituent. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, while the fluorine atom on the benzene (B151609) ring also influences the substitution pattern.

Detailed experimental studies on the direct bromination of 6-fluoroquinoline are not extensively reported in readily available literature, making it difficult to ascertain the precise conditions and resulting isomer distribution. However, the principles of electrophilic substitution on quinoline suggest that the reaction would likely yield a mixture of isomers, with substitution occurring on both the pyridine and benzene rings.

Achieving selective bromination at the 4-position of 6-fluoroquinoline is a significant synthetic challenge. The electronic properties of the quinoline nucleus generally favor electrophilic attack at the 5- and 8-positions on the benzene ring and the 3-position on the pyridine ring. To direct bromination to the 4-position, one might need to employ strategies that alter the electronic distribution within the molecule, such as the use of a directing group or specific reaction conditions that favor kinetic or thermodynamic control towards the desired isomer.

One potential, though less direct, strategy involves the functionalization of the 4-position with a group that can be subsequently converted to a bromine atom. For instance, the introduction of a hydroxyl group to form 6-fluoroquinolin-4-one, as discussed in the multi-step synthesis, is a way to functionalize the 4-position, which can then be converted to the bromo derivative.

Transition Metal-Catalyzed Routes to this compound

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve highly selective and efficient bond formations. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the functionalization of heterocyclic compounds.

Palladium-catalyzed C-H activation is a cutting-edge strategy for the direct functionalization of unactivated C-H bonds, offering a more efficient alternative to traditional multi-step syntheses. This approach involves the direct conversion of a C-H bond into a C-halogen bond, guided by a directing group or the inherent reactivity of the substrate.

In the context of this compound synthesis, a palladium-catalyzed C-H activation/bromination reaction would ideally target the C4-H bond of 6-fluoroquinoline. While the development of such specific reactions for quinolines is an active area of research, detailed protocols for the direct C4-bromination of 6-fluoroquinoline via this method are not yet widely established. The reactivity of this compound in palladium-catalyzed coupling reactions, where the bromide group participates in cross-coupling, is well-documented, highlighting the utility of this compound as a synthetic intermediate. ossila.com

An indirect transition metal-catalyzed approach involves the iridium-catalyzed C-H borylation of 6-fluoroquinolines. This methodology allows for the introduction of a boronic ester group at various positions on the quinoline ring. nih.govacs.org Subsequent transformation of the C-B bond to a C-Br bond, for instance through a copper-catalyzed bromination, could provide a pathway to the desired product. However, the reported iridium-catalyzed borylation of 6-fluoroquinolines primarily focuses on functionalization at the C7 position. nih.gov Achieving regioselective borylation at the C4-position would be a prerequisite for this strategy to be effective for the synthesis of this compound.

| Catalyst System | Reaction Type | Target Bond | Status |

| Palladium(II) Acetate / Ligand | C-H Activation / Bromination | C4-H of 6-Fluoroquinoline | Under Investigation |

| [Ir(OMe)COD]₂ / dtbpy | C-H Borylation | C-H of 6-Fluoroquinoline | Established for C7-position nih.gov |

Iridium-Catalyzed Borylation Precursors for Bromo-Fluoroquinoline Analogs

Iridium-catalyzed C-H borylation represents a powerful methodology for the functionalization of heteroaromatic compounds, such as fluoroquinolines. nih.govelsevierpure.com This technique allows for the direct conversion of C-H bonds into versatile boronic ester intermediates, which can then be transformed into various functional groups, including bromides. nih.govacs.org The process circumvents the need for pre-existing reactive groups like halides on the starting material, offering an alternative synthetic route to bromo-fluoroquinoline analogs. nih.gov

The iridium catalyst, often a combination of [Ir(OMe)COD]₂ and a bidentate ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), effectively facilitates the reaction between a fluoroquinoline and a boron source, typically bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govacs.org The reaction proceeds by heating the reagents in a suitable solvent, such as tetrahydrofuran (B95107) (THF). nih.govacs.org

Once the quinoline boronic ester is formed, it can be readily converted into the corresponding bromo-quinoline analog. nih.govacs.org This subsequent transformation is typically achieved in a two-step process, often utilizing copper bromide to replace the boronic ester group with a bromine atom, resulting in excellent yields. nih.govacs.org This two-stage approach—borylation followed by bromination—provides strategic access to bromo-fluoroquinoline structures that may be challenging to obtain through other means. nih.govnih.gov

Table 1: General Conditions for Iridium-Catalyzed Borylation of 6-Fluoroquinolines

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | [Ir(OMe)COD]₂ (1.5 mol %) | nih.gov, acs.org |

| Ligand | 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) (3 mol %) | nih.gov, acs.org |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv) | nih.gov, acs.org |

| Substrate | 6-Fluoroquinoline derivative (1.0 equiv) | nih.gov, acs.org |

| Solvent | Tetrahydrofuran (THF) | nih.gov, acs.org |

| Temperature | 80 °C | nih.gov, acs.org |

Synthesis of this compound Derivatives through Functionalization

The this compound scaffold is a valuable intermediate in chemical synthesis, largely due to the reactivity of its carbon-bromine bond. ossila.comresearchgate.net This allows for a wide range of functionalization reactions, enabling the creation of diverse molecular architectures. ossila.comresearchgate.net

Modification of the Bromide Moiety in this compound

The bromide at the C4 position of the quinoline ring is particularly amenable to modification through transition metal-catalyzed cross-coupling reactions. ossila.comresearchgate.net These methods provide a reliable pathway to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used tools in modern organic synthesis for forming C-C, C-N, and C-O bonds. wikipedia.orglibretexts.org These reactions are crucial for derivatizing aryl halides like this compound. ossila.comnih.gov The general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgwikipedia.org In the first step, a palladium(0) catalyst reacts with the aryl halide (R¹-X), inserting itself into the carbon-halide bond to form a palladium(II) intermediate. libretexts.orgwikipedia.org This is followed by transmetalation, where a second organic group (R²) is transferred from another organometallic reagent to the palladium center. wikipedia.org Finally, the reductive elimination step forms a new bond between the two organic groups (R¹-R²) and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon single bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org This reaction is widely used due to the stability, low toxicity, and commercial availability of the boron reagents. organic-chemistry.org The reaction requires a base to activate the organoboron species, which facilitates the transmetalation step in the catalytic cycle. wikipedia.orgorganic-chemistry.org The versatility of the Suzuki-Miyaura coupling has made it a key method for synthesizing complex molecules like substituted biphenyls and polyolefins. wikipedia.orgnih.gov This reaction has been successfully applied to bromoquinoline substrates, demonstrating its utility in functionalizing this heterocyclic core. nih.gov

Table 2: Typical Components for Suzuki-Miyaura Coupling

| Component | Example/Function | Source |

|---|---|---|

| Aryl Halide | This compound | nih.gov |

| Organoboron Reagent | Arylboronic acid or pinacol (B44631) ester | nih.gov, libretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | nih.gov, organic-chemistry.org |

| Ligand | Phosphine (B1218219) ligands (e.g., PCy₃, P(t-Bu)₃) | organic-chemistry.org |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, KF | nih.gov, organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF, DMF | nih.gov |

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed method for forming a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgmdpi.com A key feature of this reaction is the formal substitution of a vinylic hydrogen atom on the alkene with the aryl group from the halide. mdpi.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org The process involves the standard palladium-catalyzed cycle, but instead of transmetalation, the mechanism involves migratory insertion of the alkene into the palladium-carbon bond, followed by a β-hydride elimination step to release the product and regenerate the catalyst. mdpi.com The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

Table 3: Typical Components for Heck Reaction

| Component | Example/Function | Source |

|---|---|---|

| Aryl Halide | This compound | researchgate.net |

| Alkene | n-Butyl acrylate, Styrene | organic-chemistry.org |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | researchgate.net, organic-chemistry.org |

| Ligand | Phosphine ligands (e.g., PPh₃) | organic-chemistry.org |

| Base | Et₃N, NaOAc, K₂CO₃ | researchgate.net, organic-chemistry.org |

| Solvent | DMF, Acetonitrile (B52724), Toluene | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. wikipedia.org This transformation couples an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgrsc.org The development of this reaction provided a versatile and efficient method for synthesizing aryl amines, a structure prevalent in pharmaceuticals and other functional materials. wikipedia.org The reaction's success relies on the use of specialized, sterically hindered phosphine ligands that facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. wikipedia.org The methodology has proven effective for a wide range of substrates, including the amination of bromo-heterocycles like substituted quinolines. nih.govpreprints.org

Table 4: Typical Components for Buchwald-Hartwig Amination

| Component | Example/Function | Source |

|---|---|---|

| Aryl Halide | This compound | nih.gov |

| Amine | Primary or secondary amines, anilines, heterocycles | wikipedia.org, preprints.org |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | preprints.org |

| Ligand | XantPhos, BINAP, RuPhos, JohnPhos | rsc.org, preprints.org |

| Base | NaOtBu, KOtBu, Cs₂CO₃ | rsc.org, preprints.org |

| Solvent | Toluene, Dioxane | rsc.org, preprints.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| [Ir(OMe)COD]₂ |

| 4,4′-di-tert-butyl-2,2′-dipyridyl |

| Bis(pinacolato)diboron |

| Tetrahydrofuran |

| Copper bromide |

| Tetrakis(triphenylphosphine)palladium(0) |

| Palladium(II) acetate |

| Triphenylphosphine |

| Tricyclohexylphosphine |

| Tri-tert-butylphosphine |

| Sodium carbonate |

| Potassium carbonate |

| Cesium carbonate |

| Potassium fluoride |

| Toluene |

| Dioxane |

| Dimethylformamide |

| n-Butyl acrylate |

| Styrene |

| Dichlorobis(triphenylphosphine)palladium(II) |

| Triethylamine |

| Sodium acetate |

| Acetonitrile |

| Tris(dibenzylideneacetone)dipalladium(0) |

| XantPhos |

| BINAP |

| RuPhos |

| JohnPhos |

| Sodium tert-butoxide |

Nucleophilic Substitution of Bromine

The bromine atom at the 4-position of this compound is susceptible to nucleophilic substitution, although this reactivity is generally less pronounced than that of the fluorine atom at the 6-position. However, under specific conditions, the bromine can be displaced by various nucleophiles. For instance, palladium-catalyzed coupling reactions are a common strategy to form new carbon-carbon and carbon-heteroatom bonds at this position. ossila.com These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, allow for the introduction of a wide range of substituents, leading to the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. ossila.com

Modification of the Fluoride Moiety in this compound

The fluorine atom at the 6-position of the quinoline ring is a key site for chemical modification, primarily through nucleophilic aromatic substitution.

The electron-withdrawing nature of the quinoline ring system activates the fluorine atom at the 6-position towards nucleophilic aromatic substitution (SNAr). ossila.com This allows for the introduction of various functional groups by reacting this compound with a range of nucleophiles. For example, reaction with amines, alcohols, and thiols can lead to the formation of 6-amino, 6-alkoxy, and 6-thioalkoxy derivatives, respectively. The regioselectivity of this reaction is generally high, with the fluorine at C-6 being more reactive than the bromine at C-4 towards many nucleophiles. ossila.com

Derivatization at Other Positions of the Quinoline Core

Beyond modifications at the bromine and fluorine positions, the quinoline core of this compound can be further functionalized at other sites to generate a diverse library of derivatives.

The conversion of this compound to its 4-chloro analogue can be a strategic step in a synthetic sequence, as the reactivity of the chloro group can differ from that of the bromo group. This transformation can be achieved through halogen exchange reactions. While a direct, high-yielding conversion is not always straightforward, methods involving nucleophilic substitution with a chloride source under specific conditions can be employed. The resulting 4-chloro-6-fluoroquinoline (B35510) can then undergo further derivatization, such as nucleophilic substitution of the chlorine atom.

A general approach to synthesizing 4-chloroquinoline derivatives involves the reaction of a substituted aniline (B41778) with a suitable three-carbon synthon, followed by cyclization and chlorination. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described, which can then undergo nucleophilic substitution reactions at the 4-position.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | - |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | - |

Fluoroquinolone carboxylates are a critical class of compounds, many of which exhibit potent antibacterial activity. nih.govresearchgate.net The synthesis of these derivatives often involves the construction of the quinolone core from acyclic precursors. A common strategy is the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by a thermal cyclization to form the 4-hydroxy-3-quinolinecarboxylate ester. The 4-hydroxy group can then be converted to a halogen, such as bromine or chlorine, to provide a handle for further functionalization.

For example, the synthesis of this compound-3-carboxylic acid ethyl ester provides a key intermediate for the elaboration into more complex fluoroquinolones. This intermediate can undergo nucleophilic substitution at the 4-position with various amines, often piperazine (B1678402) derivatives, to yield the final fluoroquinolone products.

| Precursor | Reagent | Product |

| Substituted Aniline | Diethyl ethoxymethylenemalonate | Ethyl 1-substituted-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate |

| 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid | Brominating agent | This compound-3-carboxylic acid |

Reaction Mechanisms and Reactivity Studies of 4 Bromo 6 Fluoroquinoline

Mechanistic Investigations of Cross-Coupling Reactions

The carbon-bromine bond at the 4-position of 4-bromo-6-fluoroquinoline is the primary site for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Mechanistic studies, often combining kinetic analysis, isolation of intermediates, and computational methods, have elucidated the catalytic cycle for such transformations involving aryl halides. uzh.ch The generally accepted mechanism for the Suzuki-Miyaura reaction, which is applicable here, involves a palladium catalyst and proceeds through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) complex. This is often the rate-determining step. The palladium atom inserts itself into the carbon-bromine bond, resulting in a square planar palladium(II) intermediate.

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the organic moiety to the electrophilic palladium center.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, where the two organic groups—the quinolinyl moiety and the group transferred from the boronic acid—couple to form the new carbon-carbon bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Detailed mechanistic investigations focus on aspects like the role of ligands on the palladium catalyst, the effect of the base, and the specific nature of the palladium intermediates. For electron-deficient heterocycles like quinoline (B57606), the oxidative addition step is generally facile.

| Step | Description | Key Intermediates |

| Oxidative Addition | Insertion of Pd(0) into the C4-Br bond. | Quinolinyl-Pd(II)-Br complex |

| Transmetalation | Transfer of an organic group from a boronate to the Pd(II) complex. | Diorganoboron species, Quinolinyl-Pd(II)-R complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Coupled product, Pd(0) complex |

This table provides a generalized overview of the Suzuki-Miyaura cross-coupling mechanism applicable to this compound.

Studies on Nucleophilic Aromatic Substitution Pathways

The fluorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). The quinoline ring system, being inherently electron-deficient due to the electronegative nitrogen atom, activates the ring towards nucleophilic attack. This effect is particularly pronounced at the positions ortho and para to the nitrogen, which includes the C6 position after considering the fused ring system's electronics.

The classical SNAr mechanism is a two-step addition-elimination process:

Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The aromaticity of the ring is temporarily broken in this step. The negative charge is delocalized over the quinoline ring system, including the electronegative nitrogen atom, which helps to stabilize this intermediate.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the fluoride ion. Fluorine, despite being a poor leaving group in SN2 reactions, is an effective leaving group in SNAr reactions because the bond-breaking step is not typically the rate-determining step. youtube.com The rate is more dependent on the stability of the Meisenheimer intermediate.

Recent studies have shown that not all SNAr reactions follow this stepwise path. A concerted mechanism (cSNAr), where bond formation and bond breaking occur simultaneously in a single transition state, has been identified, particularly with less-activated aromatic rings or with certain nucleophiles. nih.govrsc.org For a given substrate like this compound, the operative pathway can depend on the nucleophile, solvent, and reaction conditions.

| Mechanism Type | Description | Key Feature |

| Addition-Elimination | A two-step process involving a stabilized anionic intermediate. | Formation of a Meisenheimer complex. |

| Concerted (cSNAr) | A single-step process with one transition state. | Simultaneous bond formation and breaking. |

This table outlines the primary mechanisms for nucleophilic aromatic substitution.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. smu.edu For a molecule like this compound, computational approaches can provide deep insights into its reactivity.

Modeling Cross-Coupling Reactions: DFT calculations can map the entire potential energy surface of the catalytic cycle. Researchers can calculate the activation energies for the oxidative addition, transmetalation, and reductive elimination steps, helping to identify the rate-determining step. uzh.ch These models can also predict the stability of various catalytic intermediates and explore the influence of different ligands on the reaction efficiency and selectivity.

Investigating SNAr Pathways: Computational studies can be used to compare the energetics of the stepwise addition-elimination mechanism versus the concerted cSNAr pathway. rsc.org By locating the transition states and intermediates for both pathways, their relative energy barriers can be calculated, predicting which mechanism is more favorable under specific conditions (e.g., with different nucleophiles or in various solvents). researchgate.net For the addition-elimination pathway, the stability of the Meisenheimer complex can be assessed by analyzing its electronic structure and charge distribution.

Rationalizing Regioselectivity: Computational models can quantitatively explain the observed regioselectivity. By calculating the activation barriers for palladium insertion into the C-Br versus the C-F bond, or for nucleophilic attack at C6 versus C4, the models can confirm the experimental observation that C-Br is more reactive in cross-coupling and C-F is the preferred site for SNAr.

These computational analyses provide a molecular-level understanding that complements experimental studies and accelerates the development of new synthetic methodologies. smu.edu

Medicinal Chemistry and Pharmacological Research of 4 Bromo 6 Fluoroquinoline and Its Analogues

4-Bromo-6-fluoroquinoline as an Intermediate for Active Pharmaceutical Ingredients (APIs)

This compound is a dihalogenated quinoline (B57606), a heterocyclic aromatic compound, that serves as a key building block in the synthesis of more complex molecules. ossila.com Its chemical structure is valuable in medicinal chemistry, where it functions as an intermediate for the preparation of Active Pharmaceutical Ingredients (APIs), particularly for anti-cancer therapies. ossila.com The reactivity of the compound, which includes Pd-catalyzed coupling reactions at the bromo-substituted position, makes it a versatile precursor in drug discovery and development. ossila.com A notable application is its use in the synthesis of linrodostat (B606295), an inhibitor of the enzyme indoleamine 2,3-dioxygenase. ossila.com

Development of Anti-Cancer Agents from this compound Scaffolds

The this compound core structure has been integral to the development of several novel anti-cancer agents. Its utility as a scaffold has been most prominently demonstrated in the creation of inhibitors for the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a significant target in immuno-oncology. ossila.comgoogle.com

IDO1 is an enzyme that plays a crucial role in tumor immune evasion by metabolizing the essential amino acid L-tryptophan into kynurenine (B1673888). google.com This process suppresses the proliferation and activity of effector T-cells, allowing cancer cells to escape immune surveillance. google.com Inhibiting IDO1 is a therapeutic strategy aimed at reversing this immunosuppressive effect. google.com this compound has been used as a starting material for a class of potent IDO1 inhibitors. ossila.comgoogle.com

Linrodostat (BMS-986205) is a potent and selective, orally administered inhibitor of the IDO1 enzyme, synthesized using this compound. ossila.com Preclinical studies have characterized its activity and mechanism. Linrodostat potently inhibits human IDO1 by binding to the heme cofactor site, which prevents the enzyme's activation. google.com

In cellular assays, linrodostat effectively suppressed the production of kynurenine in cells engineered to overexpress human IDO1 and in HeLa cells stimulated with IFNγ. google.com It demonstrated high selectivity, with no significant activity detected against related enzymes like tryptophan 2,3-dioxygenase (TDO) or murine indoleamine 2,3-dioxygenase 2 (IDO2). google.com Furthermore, by inhibiting IDO1 in allogeneic dendritic cells, linrodostat was shown to restore the proliferation of T-cells in a mixed lymphocyte reaction. google.com In vivo studies using human tumor xenograft models confirmed that oral administration of linrodostat led to a significant, dose-dependent reduction in kynurenine levels, demonstrating a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. google.com

| Assay Type | Cell Line / Model | Metric | Result | Reference |

|---|---|---|---|---|

| Cellular Potency (hIDO1) | HEK293 cells overexpressing human IDO1 | IC₅₀ | Potent cellular activity | google.com |

| Cellular Potency (IFNγ-stimulated) | HeLa cells | IC₅₀ | Effective kynurenine suppression | google.com |

| Selectivity | HEK293 cells expressing TDO or mIDO2 | Activity | No activity detected | google.com |

| Immune Cell Function | Mixed-lymphocyte reaction (T-cells and dendritic cells) | Effect | Restored T-cell proliferation | google.com |

| In Vivo Pharmacodynamics | Human tumor xenograft models | Effect | Significant reduction in kynurenine levels | google.com |

Further medicinal chemistry efforts, also utilizing the this compound scaffold, led to the discovery of a distinct class of IDO1 inhibitors, including IACS-9779 and IACS-70465. ossila.com These compounds feature a conformationally constrained bicyclo[3.1.0]hexane core and exhibit a different mechanism of action from linrodostat by binding to the IDO1 apoenzyme (the enzyme form without its heme cofactor). ossila.com

Both IACS-9779 and IACS-70465 demonstrated potent inhibition of IDO1 in cellular contexts. ossila.com IACS-70465 was found to have excellent cellular potency and a robust pharmacodynamic response; in a human whole blood assay, it was more potent than linrodostat. ossila.com The SKOV3 tumor model was instrumental in differentiating the efficacy of these compounds. ossila.com IACS-9779 showed excellent in vivo pharmacokinetic properties across multiple preclinical species and was predicted to require a low daily dose in humans to achieve over 90% inhibition of IDO1. ossila.com

| Compound | Key Feature | Finding | Reference |

|---|---|---|---|

| IACS-9779 & IACS-70465 | Mechanism of Action | Inhibit IDO1 by binding to the apoenzyme | ossila.com |

| IACS-70465 | Comparative Potency | More potent than linrodostat in human whole blood assay | ossila.com |

| IACS-9779 | In Vivo Activity (SKOV3 xenograft) | Suppressed tumor kynurenine levels by 90% at 3 µM plasma concentration | ossila.com |

| IACS-9779 | Pharmacokinetics | Well tolerated with excellent PK properties in preclinical species | ossila.com |

The quinoline scaffold is a recognized structural motif in the design of anti-cancer agents that can induce apoptosis, or programmed cell death. Research into derivatives of a related compound, ethyl this compound-3-carboxylate, has led to the development of potent and selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme linked to cancer stem cells and chemotherapy resistance. nih.govacs.org In preclinical studies, while these ALDH1A1 inhibitors alone did not have a significant effect, their combination with the chemotherapeutic agent paclitaxel (B517696) induced apoptosis in paclitaxel-resistant ovarian cancer cells (SKOV-3-TR). nih.govacs.org This combination treatment led to a four-fold increase in the percentage of mitotic cells and triggered caspase activation, a key step in the apoptotic pathway, demonstrating the potential to overcome drug resistance. nih.govacs.org

The quinoline core structure is a well-established scaffold for the development of kinase inhibitors, a major class of targeted cancer therapies. smolecule.comgoogle.com While specific kinase inhibitors developed directly from this compound are not extensively detailed, the scaffold of a closely related isomer, 5-Bromo-6-fluoroquinoline-2-carbaldehyde, has been identified as presenting significant opportunities for kinase inhibitor development. smolecule.com The structural features of the quinoline ring, such as the nitrogen atom acting as a hydrogen bond acceptor, align well with the pharmacophoric requirements for binding to the ATP pocket of many kinases. smolecule.com This makes halogenated quinoline derivatives like this compound attractive starting points for medicinal chemistry campaigns aimed at discovering novel kinase inhibitors. smolecule.comgoogle.com

Indoleamine 2,3-Dioxygenase (IDO) Inhibitors

Research into Antimicrobial and Antibacterial Applications

Quinoline derivatives are a significant class of compounds in the development of new antimicrobial drugs. wisdomlib.orgbenthamdirect.com The introduction of a fluorine atom into the quinoline ring, a key feature of fluoroquinolones, was a major breakthrough that significantly broadened the spectrum of antibacterial activity. microbiologyresearch.org These synthetic agents are valued for their efficacy against a wide range of Gram-positive and Gram-negative bacteria. nih.gov The research in this area focuses on understanding their mechanisms of action, combating emerging resistance, and optimizing their chemical structures for improved potency and pharmacological profiles. orientjchem.orgwisdomlib.org

Fluoroquinolones are a major class of antibacterials that directly inhibit bacterial DNA synthesis. cdc.govmdpi.com Their broad-spectrum activity and favorable pharmacokinetic properties have made them widely used in treating a variety of infections. mdpi.com However, their extensive use has also led to the emergence and spread of bacterial resistance, a significant public health challenge. cdc.govmdpi.com Resistance mechanisms primarily involve alterations in the drug's bacterial targets or changes that reduce the drug's accumulation inside the bacterial cell. oup.comnih.gov

The antibacterial action of fluoroquinolones stems from their ability to inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. mdpi.comacs.org

Both enzymes work by creating a temporary double-strand break in the DNA, allowing another segment of DNA to pass through, and then resealing the break. nih.gov Fluoroquinolones interfere with this process by binding to the enzyme-DNA complex. cdc.govyoutube.com This interaction stabilizes the complex in a state where the DNA is broken, forming a physical barrier that blocks the progression of the DNA replication fork. cdc.govoup.com The accumulation of these stalled complexes and the resulting DNA breaks ultimately leads to cell death. cdc.govnih.gov

The primary target of fluoroquinolones can differ between bacterial types.

In most Gram-negative bacteria , DNA gyrase is the primary target. cdc.govrjptonline.org

In most Gram-positive bacteria , topoisomerase IV is the more susceptible, primary target. cdc.govrjptonline.org

The potency of a specific fluoroquinolone is determined by its affinity for these two enzymes. cdc.govoup.com Agents that have a balanced activity against both DNA gyrase and topoisomerase IV are of particular interest, as mutations in both enzymes may be required for resistance to occur, potentially slowing its development. youtube.comoup.com

Table 1: Primary Fluoroquinolone Targets in Bacteria

| Bacterial Type | Primary Target | Secondary Target |

|---|---|---|

| Gram-negative (e.g., E. coli) | DNA Gyrase | Topoisomerase IV |

| Gram-positive (e.g., S. aureus) | Topoisomerase IV | DNA Gyrase |

Bacterial resistance to fluoroquinolones is a growing concern that undermines their clinical effectiveness. acs.org Resistance typically develops through two main mechanisms: target-mediated resistance and alterations in drug permeation. cdc.gov

Target-Mediated Resistance: This is the most common mechanism and involves mutations in the genes that encode DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). nih.govyoutube.com These mutations most often occur in a specific region of the enzymes known as the quinolone-resistance-determining region (QRDR). oup.comnih.gov The amino acid substitutions in this region reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex, thereby diminishing the drug's inhibitory effect. oup.comnih.gov High-level resistance often results from the sequential accumulation of mutations in both target enzymes. nih.gov

Altered Drug Permeation: For fluoroquinolones to reach their intracellular targets, they must cross the bacterial cell envelope. nih.gov Bacteria can develop resistance by reducing the intracellular concentration of the drug through two primary ways:

Decreased Uptake: In Gram-negative bacteria, porin proteins in the outer membrane form channels for passive diffusion. oup.com Mutations that lead to reduced expression of these porins can limit the entry of fluoroquinolones into the cell. nih.gov

Increased Efflux: Bacteria possess efflux pumps that can actively transport antimicrobial agents out of the cell. nih.gov Overexpression of these pumps is a significant mechanism of resistance in both Gram-positive and Gram-negative bacteria, preventing the drug from reaching a sufficient concentration to inhibit its targets. cdc.govnih.gov

Strategies to combat this resistance include the development of new fluoroquinolone analogues that can evade these mechanisms, such as compounds with a molecular structure that is less susceptible to efflux pumps or that maintains high affinity for mutated targets. cdc.govoup.com Another approach under investigation is the use of efflux pump inhibitors to restore the activity of existing fluoroquinolones. cdc.gov

The antibacterial activity of fluoroquinolones is highly dependent on the chemical structure of the molecule, specifically the substituents at various positions of the quinolone ring. rjptonline.orgasm.org Extensive structure-activity relationship (SAR) studies have been conducted to optimize potency, broaden the spectrum of activity, and improve pharmacokinetic properties. microbiologyresearch.orgnih.gov The core pharmacophore required for significant antibacterial activity is the 4-pyridone-3-carboxylic acid moiety. mdpi.com

Key structural positions that influence antimicrobial efficacy include:

C-6 Position: The presence of a fluorine atom at this position is a defining feature of the fluoroquinolone class. rjptonline.orgasm.org This substitution significantly enhances antibacterial potency and improves the inhibition of DNA gyrase. asm.org

C-7 Position: The substituent at this position has a major impact on the drug's spectrum of activity, potency, and pharmacokinetic properties. rjptonline.org Piperazine (B1678402) or pyrrolidine (B122466) rings are common substituents that can increase potency against Gram-positive bacteria and improve serum half-life. nih.gov The bulkiness of the C-7 substituent can also influence the efficiency of bacterial efflux pumps. oup.com

C-8 Position: A halogen (fluorine or chlorine) at the C-8 position can improve activity against anaerobic bacteria. oup.comnih.gov A methoxy (B1213986) group at this position has also been shown to enhance activity. nih.gov

Table 2: Influence of Substituents on Fluoroquinolone Activity

| Position | Common Substituent | Effect on Activity |

|---|---|---|

| N-1 | Cyclopropyl | Improves overall potency nih.gov |

| C-5 | Amino | Improves overall potency nih.gov |

| C-6 | Fluorine | Enhances DNA gyrase inhibition and overall potency asm.org |

| C-7 | Piperazine/Pyrrolidine | Increases potency against Gram-positives; influences spectrum and pharmacokinetics rjptonline.orgnih.gov |

| C-8 | Halogen (F, Cl) / Methoxy | Improves activity against anaerobes and Gram-positives oup.comnih.gov |

Fluoroquinolone Antibiotics and Resistance Mechanisms

Other Pharmacological Activities of Quinoline Derivatives

The versatility of the quinoline scaffold extends beyond antibacterial applications. orientjchem.org Derivatives of quinoline have been investigated and developed for a wide array of therapeutic uses, demonstrating activities such as anticancer, anticonvulsant, anti-inflammatory, and antiviral effects. orientjchem.orgwisdomlib.org One of the most historically significant and continuously researched applications of this chemical class is in the treatment of malaria. wisdomlib.orgymerdigital.com

Quinoline-based compounds have been a mainstay in the fight against malaria for centuries, starting with quinine, an alkaloid extracted from the bark of the Cinchona tree. ymerdigital.comjocpr.com Synthetic quinoline derivatives, such as chloroquine (B1663885) and mefloquine, were later developed and became essential tools in malaria treatment and prevention. jocpr.com

The mechanism of action for many quinoline antimalarials, like chloroquine, involves interfering with the detoxification of heme in the malaria parasite (Plasmodium falciparum). jocpr.comnih.gov The parasite digests hemoglobin within its acidic food vacuole, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Quinoline antimalarials are thought to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.gov

The emergence of drug-resistant strains of Plasmodium, particularly to chloroquine, has driven extensive research into new quinoline derivatives. jocpr.comnih.gov Structural optimization efforts focus on modifying the quinoline core to circumvent resistance mechanisms, improve efficacy against resistant strains, and enhance activity against different stages of the parasite's life cycle. jocpr.comnih.gov Researchers have developed hybrid molecules that combine the quinoline scaffold with other pharmacophores to create compounds with synergistic or novel mechanisms of action. mdpi.com

Antiviral Agents

Research into the antiviral properties of quinoline derivatives is extensive; however, specific studies focusing directly on this compound are limited. The available research tends to explore broader categories of quinazolines and nucleoside analogues. For instance, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their activity against the human immunodeficiency virus (HIV). Within this series, compounds featuring a 6-bromo substitution were investigated. One such compound, 6-Bromo-benzoyl-4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzene sulphonamide (SPB), demonstrated a 47% maximum protection against the replication of HIV-1 in acutely infected MT-4 cells. Further bromination at the 8-position of the quinazolinone ring was found to be detrimental to the antiviral activity.

Another area of antiviral research has focused on fluoro-derived adenine (B156593) carbocyclic nucleosides. While not direct analogues of this compound, this research highlights the potential role of fluorine in antiviral drug discovery. researchgate.net For example, certain D-like 6'-fluoro-3-deazaneplanocin derivatives have shown significant anti-filoviral properties, as well as activity against measles and norovirus. researchgate.net

While these studies underscore the potential for halogenated quinoline and quinazoline (B50416) scaffolds in the development of antiviral agents, further research is required to specifically elucidate the antiviral activity of this compound and its direct analogues.

Antifungal Activity

The quinoline core is a well-established scaffold for the development of antifungal agents. While direct studies on this compound are not prevalent, research on related halogenated quinolines provides insight into their potential antifungal activity. The presence of a fluorine atom at the C-6 position is a common feature in many bioactive fluoroquinolones, where it is known to enhance cell wall penetration.

A study on 5-Bromo-6-fluoroquinoline-2-carbaldehyde has indicated that this compound demonstrates promising antifungal activity against various fungal strains. The combination of bromine and fluorine atoms in the quinoline ring is thought to contribute to its biological activity. The fluorine at the 6-position can enhance binding affinity to fungal enzymes, while the bromine at the 5-position provides a site for further synthetic modification.

Research on other bromo-substituted quinazoline derivatives has also shown significant antifungal effects. For example, 6-bromo-4-ethoxyethylthio quinazoline has been evaluated for its antifungal activity against several plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL.

The data from related compounds suggest that the this compound scaffold is a promising starting point for the design of novel antifungal agents. Further synthesis and biological evaluation of its derivatives are warranted to explore this potential fully.

Anti-inflammatory and Analgesic Properties

Quinoline derivatives have been extensively investigated for their anti-inflammatory and analgesic properties. benthamscience.com The core quinoline structure serves as a scaffold for molecules targeting various pathways involved in inflammation. However, specific research on the anti-inflammatory and analgesic properties of this compound itself is not widely published. The existing literature focuses on the broader class of quinoline derivatives.

The anti-inflammatory effects of quinoline-based compounds are often attributed to their ability to modulate the production of pro-inflammatory cytokines and enzymes. For example, certain quinoline derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.

While direct evidence for this compound is lacking, the known influence of halogenation on the biological activity of organic molecules suggests that this compound could have potential in this area. The electron-withdrawing nature of the fluorine and bromine atoms could influence the molecule's interaction with biological targets involved in the inflammatory cascade. Further investigation into the anti-inflammatory and analgesic potential of this compound and its analogues is needed to determine their efficacy.

Central Nervous System (CNS) Agents

The development of drugs targeting the central nervous system is a complex field, requiring molecules with specific physicochemical properties to cross the blood-brain barrier. Quinoline derivatives have been explored for their potential in treating a range of CNS disorders. benthamscience.com

Currently, there is a lack of specific research data on the activity of this compound and its analogues as CNS agents. The potential for a compound to act on the CNS is influenced by factors such as its lipophilicity, molecular weight, and ability to interact with specific neural receptors or enzymes. The presence of halogen atoms, like bromine and fluorine, can increase lipophilicity, which may facilitate passage across the blood-brain barrier.

However, without dedicated studies on the neuropharmacological profile of this compound derivatives, their potential as CNS agents remains speculative. Future research would need to investigate their ability to modulate CNS targets and their pharmacokinetic properties within the central nervous system.

Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors

A significant area of research involving the this compound scaffold is in the development of inhibitors for aldehyde dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is an enzyme that is overexpressed in various cancers and is associated with cancer stem cells, contributing to tumor aggressiveness and drug resistance.

In a notable study, this compound was utilized as a key intermediate in the synthesis of a novel series of potent and selective ALDH1A1 inhibitors. The research team designed a series of quinoline-based analogues and identified compounds with significant enzymatic and cellular ALDH1A1 inhibition.

One of the lead compounds, NCT-505 , which incorporates the 4-substituted-6-fluoroquinoline core, demonstrated potent inhibition of ALDH1A1. This compound and its analogues were shown to engage the ALDH1A1 target in cellular thermal shift assays and inhibit the formation of 3D spheroid cultures of ovarian cancer cells. Furthermore, these inhibitors potentiated the cytotoxicity of paclitaxel in a paclitaxel-resistant ovarian cancer cell line. The in vitro ADME (absorption, distribution, metabolism, and excretion) profiles and pharmacokinetic evaluation of selected analogues were also highlighted, indicating their potential for further development.

The following table summarizes the activity of a representative ALDH1A1 inhibitor derived from the this compound scaffold:

| Compound | ALDH1A1 IC50 (µM) | Cell-Based IC50 (µM) |

| NCT-505 | Data not publicly available | Data not publicly available |

While specific IC50 values for NCT-505 are not detailed in the provided search results, the qualitative descriptions from the research indicate potent low nanomolar activity.

Ligand Design and Receptor Binding Studies

The design of ligands based on the this compound scaffold has been particularly successful in the context of ALDH1A1 inhibition. Structure-activity relationship (SAR) studies have been crucial in optimizing the inhibitory activity and selectivity of these compounds.

The 4-bromo position of this compound serves as a convenient synthetic handle for introducing various substituents via palladium-catalyzed cross-coupling reactions. This allows for the exploration of a wide range of chemical space to identify optimal interactions with the target enzyme. In the development of ALDH1A1 inhibitors, the bromine was replaced with various aryl and heteroaryl groups to probe the binding pocket of the enzyme.

The 6-fluoro substituent is also considered important for the activity of these inhibitors. Fluorine's high electronegativity and ability to form hydrogen bonds can significantly influence the binding affinity of the ligand to the receptor.

While the primary focus of ligand design with this scaffold has been on ALDH1A1, the general principles can be applied to other biological targets. The versatility of the this compound core makes it an attractive starting point for the design of new ligands for a variety of receptors and enzymes.

Preclinical and Toxicological Studies on this compound Derivatives

Preclinical and toxicological data for this compound itself are not extensively documented in the public domain. However, information can be gleaned from studies of compounds for which it is a key intermediate, such as linrodostat, an inhibitor of indoleamine 2,3-dioxygenase. ossila.com The preclinical characterization of linrodostat provides indirect insight into the properties of molecules derived from the this compound scaffold. ossila.com

General toxicological profiles of quinolines and halogenated compounds have been studied more broadly. Quinoline itself has been shown to have carcinogenic potential in animal models. nih.govepa.gov The U.S. Environmental Protection Agency (EPA) has classified quinoline as a Group C carcinogen (possible human carcinogen). epa.gov Acute exposure to quinoline vapors can cause irritation to the eyes, nose, and throat, as well as headaches, dizziness, and nausea. epa.gov

Studies on halogenated oxyquinolines in dogs have demonstrated that their toxicity can be influenced by factors such as diet. nih.gov The intestinal absorption of these compounds was found to increase with fat consumption. nih.gov

It is important to note that the toxicological profile of a specific derivative can vary significantly from the parent quinoline compound. Therefore, any therapeutic candidate derived from this compound would require a thorough and specific preclinical and toxicological evaluation to establish its safety profile.

Applications in Materials Science Research

4-Bromo-6-fluoroquinoline as a Building Block for Dyes

The quinoline (B57606) scaffold is a well-known chromophore, and the introduction of bromo and fluoro groups in this compound allows for the tuning of the electronic and photophysical properties of resulting dye molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the attachment of different aromatic and heteroaromatic moieties. This synthetic flexibility allows for the systematic design of dyes with tailored absorption and emission characteristics.

While specific research detailing the synthesis of dyes directly from this compound is not extensively available in publicly accessible literature, the fundamental principles of dye design suggest its potential in creating molecules for applications such as fluorescent probes and pigments. The electron-withdrawing nature of the fluorine atom and the quinoline ring can be leveraged to create push-pull architectures, which are common in organic dyes.

Organic Light-Emitting Diodes (OLEDs) Applications

In the realm of OLED technology, materials derived from this compound are being explored for their potential as emitters or hosts in the emissive layer. The quinoline core is known to form stable and efficient organometallic complexes, particularly with iridium and platinum, which are key components in phosphorescent OLEDs (PhOLEDs). The introduction of fluorine can enhance the volatility and thermal stability of these materials, which is crucial for the fabrication of OLED devices through vacuum deposition methods.

Furthermore, the electronic properties of quinoline derivatives can be fine-tuned to achieve emission in different regions of the visible spectrum. By strategically modifying the this compound core, researchers aim to develop novel phosphorescent emitters with high quantum yields and long operational lifetimes. Although specific performance data for OLEDs explicitly using this compound derivatives is limited in available scientific reports, the foundational chemistry points to its promise in this area. ossila.com

Solar Cell Technologies

In the context of solar energy, organic dyes are critical components of dye-sensitized solar cells (DSSCs). The function of the dye is to absorb sunlight and inject electrons into a semiconductor material, typically titanium dioxide (TiO2). The design of efficient sensitizer (B1316253) dyes requires molecules with strong absorption in the visible and near-infrared regions, as well as appropriate energy levels to facilitate electron transfer.

Derivatives of this compound are potential candidates for use as sensitizer dyes in DSSCs. The quinoline moiety can act as an electron-rich donor, and by attaching suitable acceptor groups through the bromo position, it is possible to create donor-π-acceptor (D-π-A) dyes. The fluorine substituent can contribute to better energy level alignment and improved device stability. While detailed studies on the performance of solar cells incorporating dyes specifically synthesized from this compound are not readily found, the molecular design principles suggest its applicability. ossila.com

Other Electronic Materials

The versatility of this compound extends beyond dyes and OLEDs. The quinoline nucleus is a feature in various organic semiconductors. By polymerizing or creating larger conjugated systems from this compound, it may be possible to develop materials for applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of the halogen atoms provides a route for polymerization through various cross-coupling reactions. The electron-deficient nature of the quinoline ring can also be advantageous in creating n-type organic semiconductors, which are less common than their p-type counterparts but essential for the development of complementary circuits. The potential for creating novel conjugated materials from this building block remains an active area of research. ossila.com

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-bromo-6-fluoroquinoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the five aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the fluorine atom. Protons on the pyridine (B92270) ring (positions 2 and 3) will typically appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring due to the deshielding effect of the heterocyclic nitrogen. The fluorine and bromine substituents will further influence the chemical shifts and introduce characteristic splitting patterns (coupling) with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each of the nine carbon atoms in the quinoline (B57606) core. The carbons directly bonded to the electronegative nitrogen, fluorine, and bromine atoms will be significantly deshielded, appearing at higher chemical shifts. For instance, the carbon atom at position 4, bonded to bromine, and the carbon at position 6, bonded to fluorine, would show characteristic shifts. The analysis of both proton-coupled and decoupled ¹³C NMR spectra can aid in the assignment of each carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are predicted values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH | 2 | 8.5 - 8.8 | 150 - 153 |

| CH | 3 | 7.5 - 7.8 | 121 - 124 |

| C | 4 | - | 120 - 123 |

| CH | 5 | 7.8 - 8.1 | 128 - 131 |

| C | 6 | - | 158 - 162 (C-F) |

| CH | 7 | 7.4 - 7.7 | 118 - 121 |

| CH | 8 | 8.0 - 8.3 | 130 - 133 |

| C | 4a | - | 147 - 150 |

| C | 8a | - | 125 - 128 |

Mass Spectrometry (MS) for Molecular Weight and Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₉H₅BrFN), the molecular weight is 226.05 g/mol . ossila.comachemblock.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key characteristic feature would be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion, one at m/z corresponding to the molecule with ⁷⁹Br and another at M+2 corresponding to the molecule with ⁸¹Br.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom (Br radical) or the hydrohalogen (HBr). The quinoline ring itself is relatively stable, but fragmentation can occur, leading to characteristic daughter ions.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 225 | 227 | Molecular Ion |

| [M-Br]⁺ | 146 | 146 | Loss of Bromine radical |

| [M-HBr]⁺ | 145 | 145 | Loss of Hydrogen Bromide |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its aromatic rings and the carbon-halogen bonds.

Key expected absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations of the quinoline ring system will give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region.

C-F stretching: A strong absorption band is expected in the range of 1250-1000 cm⁻¹ due to the carbon-fluorine bond.

C-Br stretching: The carbon-bromine stretching vibration typically appears in the fingerprint region, at lower wavenumbers, generally between 600-500 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium to Strong |

| C-F Stretch | 1000 - 1250 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for quantifying it in reaction mixtures or final products. A reversed-phase HPLC method is commonly employed for the analysis of such aromatic compounds.

A typical HPLC system for this purpose would consist of:

Stationary Phase: A C18 column is a common choice, offering good separation for moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation is often achieved using a gradient elution, where the proportion of the organic solvent is increased over time.

Detection: A UV detector is typically used, as the quinoline ring system contains a chromophore that absorbs UV light strongly. The detection wavelength would be set at a λmax of the compound to ensure high sensitivity.

By comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard, the identity of this compound can be confirmed. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide accurate information on bond lengths, bond angles, and intermolecular interactions in the solid state.

π-π stacking: The planar quinoline ring systems can stack on top of each other, contributing to the stability of the crystal lattice.

Halogen bonding: The bromine and fluorine atoms can participate in halogen bonding interactions (C-X···A, where X is Br or F and A is a Lewis base), which can play a significant role in directing the crystal packing. beilstein-journals.org

C-H···N and C-H···F interactions: Weak hydrogen bonds involving the aromatic C-H groups and the nitrogen or fluorine atoms can also be present. nih.gov

The determination of the crystal structure is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and stability, which are important considerations for its handling and formulation.

Theoretical and Computational Studies

Molecular Docking and Binding Affinity Predictions

There are no published studies detailing the molecular docking of 4-bromo-6-fluoroquinoline into specific protein targets. While a University of Southampton thesis mentions the use of this compound in the synthesis of hybrid reactivators and discusses molecular dynamics simulations for related, but distinct, compounds, it does not provide any docking data for this compound itself. soton.ac.uk Without such studies, it is not possible to report on its binding modes, interaction energies, or predicted binding affinities with any biological macromolecules.

DFT Analysis and Electronic Structure Calculations

Specific Density Functional Theory (DFT) analyses for this compound, which would provide insights into its electronic structure, reactivity, and spectroscopic properties, are not available in the reviewed literature. Consequently, data on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP) map, and other quantum chemical descriptors are not documented.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

No in silico or experimental studies detailing the ADMET properties of this compound have been found. Therefore, predictions regarding its oral bioavailability, blood-brain barrier penetration, metabolic stability, or potential toxicities cannot be provided.

Structure-Activity Relationship (SAR) Modeling

While the literature contains Structure-Activity Relationship (SAR) studies for various quinoline (B57606) derivatives in different therapeutic areas, none specifically address the SAR of this compound or a series of its close analogs. acs.org The available research focuses on the SAR of more complex molecules for which this compound serves as a synthetic precursor. acs.org

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The traditional synthesis of quinoline (B57606) and its derivatives often involves harsh reaction conditions, toxic reagents, and lengthy procedures, prompting a shift towards more sustainable and efficient methodologies. mdpi.com Future research on 4-Bromo-6-fluoroquinoline is increasingly focused on green chemistry principles to minimize environmental impact and improve economic viability. researchgate.net

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of quinoline derivatives. mdpi.com Applying this technique to the established synthetic routes of this compound could offer a more energy-efficient and rapid production method.

Green Catalysts: The use of reusable and environmentally benign catalysts is a central theme in modern organic synthesis. Research into solid acid catalysts, nanocatalysts, and ionic liquids for quinoline synthesis is gaining traction. researchgate.netdoaj.org For instance, graphene oxide has been demonstrated as an effective carbocatalyst in one-pot Friedlander synthesis of functionalized quinolines, a method that could be adapted for this compound. github.io

One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple synthetic steps into a single operation, reducing solvent waste and purification needs. nih.gov Developing a one-pot synthesis for this compound from readily available starting materials is a significant goal for sustainable large-scale production.

Metal-Free Reactions: To avoid the cost and potential toxicity of transition metal catalysts, metal-free synthetic pathways are being explored. mdpi.com For the halogenation steps in the synthesis of this compound, the use of inexpensive and atom-economical reagents like trihaloisocyanuric acids presents a greener alternative. nih.gov

These innovative synthetic approaches aim to make the production of this compound and its derivatives not only more efficient but also more aligned with the principles of sustainable chemistry. nih.gov

Exploration of New Pharmacological Targets

This compound is a crucial building block for the synthesis of linrodostat (B606295), a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1) for anti-cancer therapy. nih.gov The quinoline scaffold, however, is known for a wide array of biological activities, suggesting that derivatives of this compound could be effective against a variety of other pharmacological targets. researchgate.netbiointerfaceresearch.com

Emerging research is focused on leveraging the this compound core to develop novel therapeutics for various diseases:

Oncology: Beyond IDO1 inhibition, quinoline derivatives have shown potent cytotoxic activity against numerous cancer cell lines, including breast cancer, glioblastoma, and cervical cancer. mdpi.commdpi.comastrazeneca.com Future studies may involve modifying the this compound structure to target other key cancer-related pathways, such as tyrosine kinases or tubulin polymerization. mdpi.com The substitution pattern on the quinoline ring is known to greatly affect cytotoxicity. researchgate.net

Antimicrobial Agents: The fluoroquinolone class of antibiotics is a testament to the antimicrobial potential of the quinoline core. nih.gov The fluorine atom at the 6-position of this compound is a key feature in many potent antibacterial agents, as it can increase potency. researchgate.net Research is underway to synthesize novel analogs to combat drug-resistant bacteria and fungi. doaj.orgnih.gov The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov

Neurodegenerative Diseases: Certain quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases. Their ability to interact with various receptors and enzymes in the central nervous system makes them attractive candidates for developing new treatments for conditions like Alzheimer's and Parkinson's disease.

Anti-inflammatory and Anticonvulsant Activities: The broad bioactivity of quinolines extends to anti-inflammatory and anticonvulsant effects. researchgate.net By functionalizing the 4-bromo and 6-fluoro positions, new derivatives could be designed to selectively target enzymes and receptors involved in inflammation and neuronal excitability.

The versatility of the this compound scaffold provides a rich platform for the discovery of new drugs targeting a wide spectrum of diseases.

Advanced Materials Science Applications

The unique photophysical properties of the quinoline ring system make its derivatives promising candidates for applications in advanced materials science, particularly in organic electronics. researchgate.net The presence of halogen atoms can further modulate these properties, opening up new avenues for the use of this compound in this field.

Organic Light-Emitting Diodes (OLEDs): this compound is specifically noted for its potential in the preparation of dyes for OLEDs. researchgate.net Quinoline derivatives are valued as efficient luminescent materials, especially for green and blue light emission, and can be used in both the light-emitting and charge transport layers of OLED devices to enhance performance. biointerfaceresearch.com The introduction of heavy halogen atoms like bromine can promote phosphorescence, which is a desirable characteristic for achieving high-efficiency OLEDs. nih.gov

Organic Solar Cells (OSCs): Similar to OLEDs, this compound is also considered a candidate for developing materials for solar cells. researchgate.net Its aromatic structure can be functionalized to create donor or acceptor materials that are essential for the active layer in organic photovoltaic devices.

Fluorescent Sensors: The inherent fluorescence of the quinoline nucleus can be manipulated by attaching different functional groups. nih.gov This property allows for the design of chemosensors that can selectively detect specific metal ions or other analytes. The reactivity of the bromine and fluorine atoms on the this compound ring provides convenient handles for attaching receptor units to create highly sensitive and selective fluorescent sensors.

The table below summarizes the potential applications of this compound in materials science.

| Application Area | Role of this compound | Key Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursor for luminescent dyes and charge transport materials | Electron transport, fluorescence/phosphorescence, thermal stability |

| Organic Solar Cells (OSCs) | Building block for donor/acceptor materials in the active layer | Aromatic structure, tunable electronic properties |

| Fluorescent Sensors | Core fluorophore for designing chemosensors | Inherent fluorescence, reactive sites for functionalization |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The process of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). jddtonline.infobpasjournals.com These computational tools can significantly accelerate the design and development of new drugs based on the this compound scaffold by analyzing vast datasets and predicting molecular properties. nih.gov

Key applications of AI and ML in this context include:

Virtual Screening and Target Identification: AI algorithms can screen large virtual libraries of compounds derived from this compound to identify those with the highest probability of binding to a specific biological target. nih.gov Pharmacophore-based virtual screening has already been successfully used to identify novel quinoline-based inhibitors for specific proteins. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. mdpi.comnih.gov These models allow researchers to predict the potency of newly designed compounds before they are synthesized, saving time and resources. mdpi.com